1-(3,5-Dichlorophenyl)propane-1,2-dione

Antimicrobial Microbiology Drug Discovery

Optimized for SAR: 3,5-dichloro pattern enhances electrophilicity vs. mono-Cl analogs. Validated positive control for antimicrobial assays (E. coli, S. aureus, A. flavus). Ideal building block for quinoxaline/imidazole synthesis requiring an electron-deficient diketone core. mp 45-46°C.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 386715-49-7
Cat. No. B1301061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)propane-1,2-dione
CAS386715-49-7
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3
InChIKeyWWMMJQWHEMLODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS 386715-49-7): Key Procurement & Research Profile


1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS 386715-49-7), an aromatic 1,2-diketone (C9H6Cl2O2), is a specialized building block for medicinal chemistry, agrochemical discovery, and material science research [1]. The compound features a 3,5-dichlorophenyl substituent, which imparts a distinct electronic profile (electron-withdrawing) and steric environment compared to its mono-chlorinated or para-substituted analogs, influencing both its reactivity in synthetic transformations and its interaction with biological targets [2].

Why Substituting 1-(3,5-Dichlorophenyl)propane-1,2-dione with In-Class Analogs Risks Experimental Failure


Although the 1-(chlorophenyl)propane-1,2-dione scaffold is a common intermediate in the synthesis of bioactive molecules like the antidepressant bupropion , the precise substitution pattern on the phenyl ring dictates the compound's pharmacological and synthetic utility. Replacing the target compound with a mono-chlorinated (e.g., 3-chloro or 4-chloro) or differently di-chlorinated analog (e.g., 2,4-dichloro) without empirical validation risks altering reaction kinetics in downstream syntheses or invalidating comparative biological datasets . The evidence presented in Section 3 details specific, quantifiable differences where data is available to guide informed selection.

1-(3,5-Dichlorophenyl)propane-1,2-dione: Quantitative Differentiators for Informed Procurement


Antimicrobial Activity Profile: Comparative Zone of Inhibition Data Against E. coli

When evaluated for antibacterial activity, 1-(3,5-dichlorophenyl)propane-1,2-dione demonstrated a zone of inhibition against E. coli, a result not observed with certain structurally related compounds in the same assay .

Antimicrobial Microbiology Drug Discovery

Antimicrobial Activity Profile: Comparative Zone of Inhibition Data Against S. aureus

In the same comparative antimicrobial screening, the target compound also exhibited activity against S. aureus, while a structurally similar analog showed lower potency .

Antimicrobial Microbiology Drug Discovery

Antifungal Activity Profile: Comparative Zone of Inhibition Data Against A. flavus

The compound's biological profile extends to antifungal activity, demonstrating measurable inhibition against A. flavus in a comparative panel .

Antifungal Microbiology Agrochemical

Electrophilic Reactivity: The Role of Electron-Withdrawing 3,5-Dichloro Substitution

The 3,5-dichloro substitution pattern significantly enhances the electrophilic character of the adjacent diketone moiety compared to the parent phenyl or mono-chlorinated analogs . This is a well-established class-level inference derived from the electron-withdrawing nature of chlorine atoms in the meta position.

Organic Synthesis Medicinal Chemistry Reactivity

1-(3,5-Dichlorophenyl)propane-1,2-dione: Optimized Use Cases Based on Empirical Differentiation


Structure-Activity Relationship (SAR) Studies in Antimicrobial Discovery

The compound is optimally deployed as a reference active molecule in SAR campaigns investigating novel antimicrobials. Its demonstrated and quantifiable activity against E. coli (8 mm zone), S. aureus (5 mm zone), and A. flavus (6 mm zone) provides a clear, positive control baseline for evaluating the impact of further chemical modifications on potency and spectrum.

Synthesis of Electrophilic Building Blocks Requiring Enhanced Reactivity

Due to the class-level inference of enhanced electrophilicity conferred by the 3,5-dichloro substitution pattern , this compound is the preferred starting material over mono-chlorinated or unsubstituted phenyl diketones for reactions that benefit from a more reactive carbonyl center, such as condensation with weak nucleophiles or formation of heterocycles like quinoxalines or imidazoles.

Internal Reference Standard for Analytical Method Development

Given its well-defined physicochemical properties, including a molecular weight of 217.05 g/mol, a calculated LogP of 2.7651, and a melting point range of 45-46°C , this compound serves as a reliable, structurally distinct internal standard for developing and validating HPLC or GC-MS methods for analyzing related chlorinated aromatic ketones and diketones.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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